2,6-Bis(propan-2-YL)-4-(trifluoromethyl)aniline
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Overview
Description
2,6-Bis(propan-2-yl)-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two isopropyl groups and one trifluoromethyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(propan-2-yl)-4-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 2,6-Bis(propan-2-yl)aniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(propan-2-yl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,6-Bis(propan-2-yl)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(propan-2-yl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,6-Bis(propan-2-yl)-4-methylaniline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
2,6-Bis(propan-2-yl)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-di(propan-2-yl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N/c1-7(2)10-5-9(13(14,15)16)6-11(8(3)4)12(10)17/h5-8H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIQAHIUBBTKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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